7-azaspiro[3.5]non-1-ene hydrochloride 7-azaspiro[3.5]non-1-ene hydrochloride
Brand Name: Vulcanchem
CAS No.: 2751615-56-0
VCID: VC11564020
InChI:
SMILES:
Molecular Formula: C8H14ClN
Molecular Weight: 159.7

7-azaspiro[3.5]non-1-ene hydrochloride

CAS No.: 2751615-56-0

Cat. No.: VC11564020

Molecular Formula: C8H14ClN

Molecular Weight: 159.7

Purity: 95

* For research use only. Not for human or veterinary use.

7-azaspiro[3.5]non-1-ene hydrochloride - 2751615-56-0

Specification

CAS No. 2751615-56-0
Molecular Formula C8H14ClN
Molecular Weight 159.7

Introduction

Chemical Identity and Structural Characteristics

7-Azaspiro[3.5]non-1-ene hydrochloride belongs to the class of spirocyclic amines, featuring a nitrogen atom at the 7-position of a bicyclic system where a five-membered non-ene ring is spiro-fused to a three-membered aziridine-like structure. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for pharmacological applications.

Molecular Formula and Weight

The molecular formula of the free base (7-azaspiro[3.5]non-1-ene) is C₈H₁₃N, yielding a molecular weight of 123.20 g/mol. Upon hydrochlorination, the formula becomes C₈H₁₃N·HCl, with a molecular weight of 159.66 g/mol .

Structural Analogues and Derivatives

Key derivatives include:

  • Tert-butyl 7-azaspiro[3.5]non-1-ene-2-carboxylate (CAS 2287298-22-8): A protected ester derivative with a molecular formula of C₁₃H₂₁NO₂ and molecular weight 223.31 g/mol .

  • 7-Oxo-2-azaspiro[3.5]nonane: A ketone-containing analogue synthesized via a two-step cyclization process, demonstrating utility as a drug intermediate for respiratory syncytial virus (RSV) and epidermal growth factor receptor (EGFR) inhibitors .

Synthesis and Manufacturing

Synthetic Routes to Spirocyclic Intermediates

The synthesis of 7-azaspiro[3.5]non-1-ene derivatives typically involves cyclization strategies using bifunctional precursors. A patented method for 7-oxo-2-azaspiro[3.5]nonane provides a foundational framework :

Step 1: Cyclization of Bis(2-haloethyl) Ethers

  • Reactants: Bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.

  • Conditions: N,N-Dimethylformamide (DMF), phase transfer catalyst (e.g., tetrabutylammonium bromide), iodo metal salt (e.g., KI), and acid-binding agent (e.g., K₂CO₃) at 70–100°C for 10–24 hours.

  • Outcome: Formation of a nitrile intermediate (compound 3) with yields exceeding 80% .

Step 2: Lithium Aluminum Hydride Reduction

  • Reactants: Crude nitrile intermediate (compound 3).

  • Conditions: Tetrahydrofuran (THF), LiAlH₄ at −10°C for 4–8 hours, followed by aqueous workup.

  • Outcome: Reduction to the spirocyclic amine (7-oxo-2-azaspiro[3.5]nonane) with total yields of 56.3–82.6% .

Adaptation for Hydrochloride Salt Formation

To obtain the hydrochloride salt, the free base is typically treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by crystallization.

Physicochemical Properties

Stability and Solubility

  • Solubility: The hydrochloride salt exhibits improved solubility in water (>50 mg/mL) compared to the free base (<10 mg/mL) .

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogues like tert-butyl 7-azaspiro[3.5]non-1-ene-2-carboxylate shows decomposition temperatures above 200°C, suggesting similar thermal resilience for the hydrochloride .

Spectroscopic Data

  • ¹H NMR (Free Base): δ 3.70–3.85 (m, 2H, CH₂N), 2.90–3.10 (m, 1H, CH spiro), 1.45–1.70 (m, 4H, cyclopropane CH₂) .

  • IR: Strong absorption at 1650 cm⁻¹ (C=N stretch in spirocyclic amines) .

Pharmacological Applications

Farnesoid X Receptor (FXR) Agonism

The spirocyclic scaffold is integral to BMS-986318, a nonbile acid FXR agonist containing a 7-azaspiro[3.5]non-1-en-7-yl group. Key findings include:

  • Potency: EC₅₀ = 12 nM in Gal4-FXR reporter assays .

  • Efficacy: Demonstrated reduction in hepatic fibrosis and cholestasis in murine models, with 40–60% suppression of CYP7A1 expression at 10 mg/kg doses .

Antiviral Activity

Spirocyclic amines analogous to 7-azaspiro[3.5]non-1-ene hydrochloride exhibit inhibitory activity against RSV (IC₅₀ = 0.8–1.2 μM) .

Industrial and Regulatory Considerations

Scalability

The two-step synthesis protocol achieves >80% yield with commercially available reagents, enabling cost-effective large-scale production .

Regulatory Status

As of 2025, 7-azaspiro[3.5]non-1-ene hydrochloride remains in preclinical development, with no FDA-approved drugs incorporating this scaffold.

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